molecular formula C12H14N2O B1317403 1-(Cyclopropylcarbonyl)indolin-6-amine CAS No. 927996-96-1

1-(Cyclopropylcarbonyl)indolin-6-amine

Cat. No.: B1317403
CAS No.: 927996-96-1
M. Wt: 202.25 g/mol
InChI Key: BDWQDPSPRYTBJI-UHFFFAOYSA-N
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Description

1-(Cyclopropylcarbonyl)indolin-6-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The compound this compound is characterized by the presence of a cyclopropylcarbonyl group attached to the indolin-6-amine structure, making it a unique and interesting molecule for scientific research.

Scientific Research Applications

1-(Cyclopropylcarbonyl)indolin-6-amine has a wide range of scientific research applications, including:

Safety and Hazards

While specific safety data for 1-(Cyclopropylcarbonyl)indolin-6-amine is not available, general safety precautions for handling chemical substances should be followed. These include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Preparation Methods

The synthesis of 1-(Cyclopropylcarbonyl)indolin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1-(Cyclopropylcarbonyl)indolin-6-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylcarbonyl)indolin-6-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1-(Cyclopropylcarbonyl)indolin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific cyclopropylcarbonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-10-4-3-8-5-6-14(11(8)7-10)12(15)9-1-2-9/h3-4,7,9H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWQDPSPRYTBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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